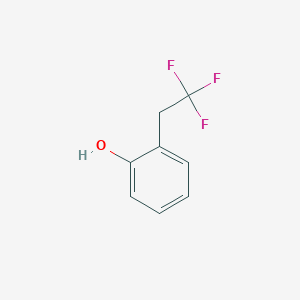
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in materials science, catalysis, and organic synthesis. This compound is known for its ability to inhibit the growth of epidermoid carcinoma cells by binding to the drug target site on tubulin, which is required for cell division .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate are not well-documented. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to strict safety and quality control standards. The production process likely involves scaling up the laboratory synthesis methods to industrial scales, with appropriate modifications to ensure efficiency and safety.
化学反応の分析
Types of Reactions
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
科学的研究の応用
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.
Biology: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of carcinoma cells.
Medicine: Explored for its potential therapeutic applications, including its ability to target specific molecular pathways involved in disease processes.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
作用機序
The mechanism of action of 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate involves its binding to tubulin, a protein essential for cell division. By binding to tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell division and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can selectively target rapidly dividing cancer cells .
類似化合物との比較
8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate can be compared with other similar compounds, such as:
8-Quinolinyl trifluoromethanesulfonate: Similar in structure but lacks the perfluoropropylthio group, which imparts unique properties to this compound.
Quinolone derivatives: Share the quinoline core structure but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its perfluoropropylthio group, which enhances its stability and reactivity, making it suitable for a wide range of scientific research applications.
特性
IUPAC Name |
8-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)quinoline;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F7NS.CHF3O3S/c13-10(14,11(15,16)17)12(18,19)21-8-5-1-3-7-4-2-6-20-9(7)8;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGCVYQZMWBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N=CC=C2.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F10NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

![2-(2,5-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2606264.png)
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
![Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B2606268.png)


![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

